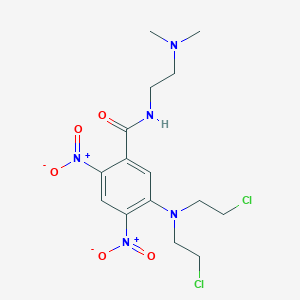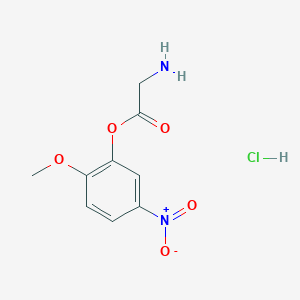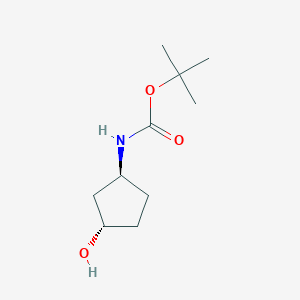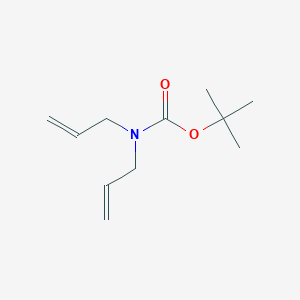
tert-Butyl N,N-diallylcarbamate
Übersicht
Beschreibung
Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .
Molecular Structure Analysis
The molecular structure of tert-Butyl N,N-diallylcarbamate is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .Chemical Reactions Analysis
Tert-Butyl N,N-diallylcarbamate is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .Physical And Chemical Properties Analysis
Tert-Butyl N,N-diallylcarbamate is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
tert-Butyl N,N-diallylcarbamate: is utilized in the synthesis of various heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The ability to form stable five- or six-membered rings through reactions such as ring-closing metathesis (RCM) makes this compound particularly valuable for creating diverse molecular architectures.
Ring-Closing Metathesis (RCM) Reactions
This compound serves as a protected amine in RCM reactions . The presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves facilitates the formation of cyclic structures. This application is significant in the field of organic synthesis, where creating complex molecules with precision is required.
Protected Amine Source
As a protected amine, tert-Butyl N,N-diallylcarbamate is a precursor in the synthesis of more complex amines . The tert-butyl group provides steric hindrance, protecting the amine from unwanted side reactions, which is essential in multi-step synthetic routes.
Organic Building Blocks
The compound is classified under organic building blocks due to its versatility in forming carbon-carbon and carbon-nitrogen bonds . It’s a starting material for a wide range of organic reactions, contributing to the synthesis of polymers, resins, and other advanced materials.
Synthesis of Isoxazolidines
Isoxazolidines, which have applications in medicinal chemistry, can be synthesized using tert-Butyl N,N-diallylcarbamate . These five-membered nitrogen-containing heterocycles are studied for their biological activity and potential therapeutic uses.
Creation of Thiazolidin-2-ones
The reaction of xanthates with tert-Butyl N,N-diallylcarbamate leads to the formation of 5-substituted thiazolidin-2-ones . These sulfur-containing heterocycles are of interest due to their pharmacological properties and are explored for their use in drug discovery.
Safety and Hazards
Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
Tert-Butyl N,N-diallylcarbamate is a protected amine
Mode of Action
The compound is involved in Ring-closing metathesis (RCM) reactions . This reaction is facilitated in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
Biochemical Pathways
The compound is used in the synthesis of heterocyclic compounds
Pharmacokinetics
Itsmolecular weight is 197.27 , which could influence its pharmacokinetic properties.
Result of Action
It is known to be used in the synthesis of heterocyclic compounds .
Action Environment
It’s worth noting that the compound has aboiling point of 75 °C at 1.5 mmHg and a flash point of 81 °C , indicating that its stability and reactivity could be influenced by temperature.
Eigenschaften
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151259-38-0 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-butyl N,N-diallylcarbamate in the context of the provided research?
A1: tert-butyl N,N-diallylcarbamate serves as a substrate in ring-closing metathesis (RCM) reactions catalyzed by ruthenium-alkylidene complexes []. This reaction efficiently forms cyclic carbamates, which are valuable building blocks in organic synthesis.
Q2: How does the use of a biphasic system with tert-butyl N,N-diallylcarbamate improve the RCM reaction?
A2: Employing a biphasic system, such as [BDMIM][BF4]/heptane, with tert-butyl N,N-diallylcarbamate enhances the RCM reaction by improving catalyst stability and enabling continuous flow processes []. The ionic catalyst remains largely in the ionic liquid phase, while the substrate resides in the organic phase. This separation facilitates catalyst recycling and minimizes contamination of the product with the catalyst.
Q3: Are there other substrates similar to tert-butyl N,N-diallylcarbamate used in these reactions?
A3: Yes, the research demonstrates the versatility of the ruthenium-alkylidene catalyst by showcasing its activity with various dienes, including N,N-diallyltrifluoroacetamide, diethyl diallylmalonate, diethyl di(methallyl)malonate, N,N-diallylacetamide, diphenyldiallylsilane, and 1,7-octadiene []. This highlights the broad applicability of this catalytic system for RCM reactions with different substrates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



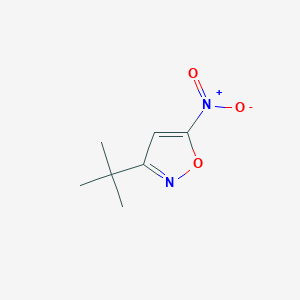
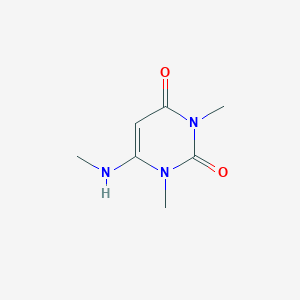

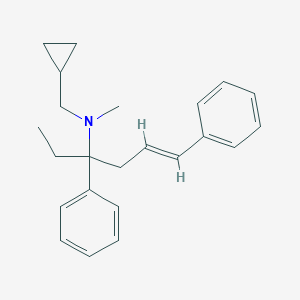
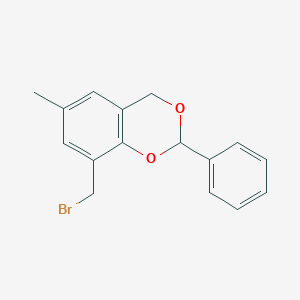


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

